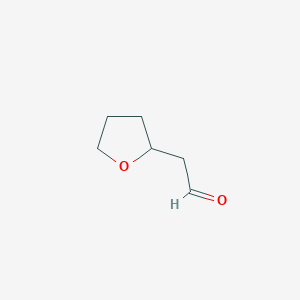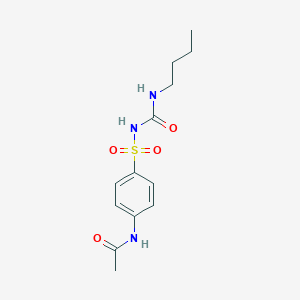
2-(Oxolan-2-YL)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The acid-catalysed condensation of glycerol with formaldehyde and acetone, including acetalisation and transacetalisation, leads to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, with potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Molecular Structure Analysis
- Detailed analyses of the molecular structure of compounds like 2-(Oxolan-2-yl)acetaldehyde often involve spectroscopic methods and theoretical calculations. However, specific studies focusing on the molecular structure of this compound were not identified in the current literature search.
Chemical Reactions and Properties
- Various studies have explored the chemical reactions involving acetaldehyde and its derivatives. For instance, acetaldehyde can undergo oxidation, reduction, or carbon-carbon bond formation reactions on surfaces like CeO2, showing diverse chemical behavior (Idriss et al., 1995).
Physical Properties Analysis
- The physical properties of acetaldehyde and its derivatives, such as 2-(Oxolan-2-yl)acetaldehyde, can be studied through various analytical techniques. For example, quantitative analysis in foods and beverages has been conducted using derivatization methods (Miyake & Shibamoto, 1993).
Chemical Properties Analysis
- Acetaldehyde and its derivatives have been studied for their reactivity and formation of various products. For example, acetaldehyde reacts with 2'-deoxyguanosine in DNA to form adducts like N(2)-ethylidene-2'-deoxyguanosine, which is crucial in understanding its mutagenicity and carcinogenesis properties (Garcia et al., 2011).
Applications De Recherche Scientifique
Photocatalytic Oxidation
- Complete Oxidation of Acetaldehyde : A study by Arai et al. (2008) demonstrated that acetaldehyde can be completely oxidized to CO2 over a Pd/WO(3) photocatalyst under fluorescent-light irradiation in a flow-type reactor. This photocatalyst was also used to completely oxidize toluene to CO2 in a batch reactor under visible-light irradiation, highlighting a potential application for air purification and environmental remediation Arai et al., 2008.
Chemical Synthesis and Catalysis
- Condensations of Glycerol to Cyclic Acetals : Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with aldehydes like benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as precursors for 1,3-propanediol derivatives, showing the potential of 2-(Oxolan-2-yl)acetaldehyde in creating valuable chemicals from renewable resources Deutsch et al., 2007.
DNA Interactions and Cellular Impacts
- DNA Adduct Formation : Wang et al. (2000) identified three types of stable acetaldehyde DNA adducts, including an interstrand cross-link, in addition to the previously characterized N(2)-ethylidenedeoxyguanosine. This study enhances understanding of acetaldehyde's mutagenic and carcinogenic properties through its interactions with DNA, providing insights into mechanisms of alcohol-related carcinogenesis Wang et al., 2000.
Biochemical and Environmental Applications
- Metabolism by Wine Lactic Acid Bacteria : Research by Osborne et al. (2000) found that strains of Lactobacillus and Oenococcus can metabolize acetaldehyde, producing acetic acid and ethanol from its degradation. This has implications for the sensory and color qualities of wine and the use of SO2, demonstrating the role of acetaldehyde in food science and fermentation technologies Osborne et al., 2000.
Propriétés
IUPAC Name |
2-(oxolan-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-3-6-2-1-5-8-6/h4,6H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZZTSXRSYMGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-YL)acetaldehyde | |
CAS RN |
20005-32-7 |
Source


|
| Record name | 2-(oxolan-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)


![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)





